Dimeric Architecture Is Required for K-Ras Mislocalization Activity: (+)-Oxanthromicin vs. Monomeric hemi-Oxanthromicin
(+)-Oxanthromicin inhibits mislocalization of the oncogenic mutant K-Ras from the plasma membrane of Madin-Darby canine kidney (MDCK) cells with an IC50 value of 62.5 µM, whereas its monomeric counterpart hemi-oxanthromicin shows no detectable activity in this assay [1]. The dimeric scaffold is therefore functionally indispensable for K-Ras modulatory activity, establishing a clear activity cliff between the dimer and its constituent monomer.
| Evidence Dimension | Inhibition of K-Ras plasma membrane mislocalization (IC50) |
|---|---|
| Target Compound Data | IC50 = 62.5 µM |
| Comparator Or Baseline | hemi-Oxanthromicin: inactive (no detectable inhibition) |
| Quantified Difference | Fold difference not calculable (target active, comparator inactive) |
| Conditions | Madin-Darby canine kidney (MDCK) cells; oncogenic mutant K-Ras |
Why This Matters
This differentiation dictates that procurement of the monomeric analog hemi-oxanthromicin is unsuitable for any experimental workflow involving K-Ras localization or Ras-dependent oncology target validation.
- [1] Salim, A. A., Xiao, X., Cho, K.-J., Piggott, A. M., Lacey, E., Hancock, J. F., & Capon, R. J. (2014). Rare Streptomyces sp. polyketides as modulators of K-Ras localisation. Organic & Biomolecular Chemistry, 12(27), 4872-4878. View Source
